Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate
Description
Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate (molecular formula: C₁₃H₁₁NO₃S, molecular weight: 261.30) is a thiazole-based heterocyclic compound featuring a benzoyl group at the 5-position and a methyl ester at the 4-position of the thiazole ring . Its synthesis typically involves the reaction of chlorinated intermediates (e.g., 3-chloro-2,4-dioxo-4-benzenebutanoic acid methyl ester) with carbothioamides in methanol, followed by alkaline workup and recrystallization .
Properties
IUPAC Name |
methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-8-14-10(13(16)17-2)12(18-8)11(15)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIDTJBBOHQPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate typically involves the condensation of 2-chloroacetyl chloride with thiourea, followed by cyclization and esterification. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as iodine or thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions occur at the thiazole ring, particularly at the C-2 and C-5 positions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate, in cancer treatment. Thiazoles have been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar thiazole structures have demonstrated promising anticancer properties through mechanisms such as the induction of apoptosis and inhibition of cell proliferation. The presence of the benzoyl moiety enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development as anticancer agents .
Mechanism of Action
Thiazole derivatives often act by interfering with critical cellular processes in cancer cells. For example, they may inhibit specific kinases involved in cell cycle regulation or promote the formation of multipolar spindles leading to cell death in centrosome-amplified cancer cells . This mechanism is particularly relevant for compounds targeting HSET (KIFC1), a kinesin essential for proper mitotic spindle formation.
Agricultural Applications
Pesticidal Properties
This compound has potential applications in agriculture as a pesticide. The compound's structural characteristics suggest it may possess fungicidal and insecticidal properties. Studies on related thiazole compounds indicate that they can effectively control agricultural pests and diseases, enhancing crop yield and health .
Plant Growth Regulation
In addition to its pesticidal applications, thiazole derivatives can act as plant growth regulators. They may stimulate plant defense mechanisms against pathogens or pests, thereby promoting healthier plant growth and resilience . This dual functionality makes thiazole compounds valuable in sustainable agricultural practices.
Material Science Applications
Synthesis of Functional Materials
Thiazoles are also being explored for their role in the synthesis of functional materials. The unique electronic properties of thiazole derivatives allow them to be integrated into organic electronic devices and sensors. For example, their ability to act as electron donors or acceptors can be harnessed in organic photovoltaics or light-emitting diodes (LEDs) .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. For instance, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Substituent Variations at the 2-Position
Replacing the 2-methyl group with bulkier or polar substituents significantly alters reactivity and properties:
Key Observations :
- Steric Effects : Bulky substituents like piperidine or pyrrolidine reduce reaction yields compared to simpler groups (e.g., methyl), likely due to steric hindrance during cyclization .
- Electronic Effects: Amino groups at the 2-position (e.g., in methyl 2-amino-5-phenyl derivatives) may enhance nucleophilicity, influencing reactivity in downstream modifications .
Variations at the 5-Position (Benzoyl vs. Other Acyl Groups)
The 5-benzoyl group can be substituted with heteroaromatic acyl moieties, impacting solubility and intermolecular interactions:
Key Observations :
- Synthetic Challenges: Lower yields for thienoyl derivatives (55%) versus benzoyl analogs suggest sensitivity to the electronic nature of the acylating agent .
Ester Group Modifications at the 4-Position
Replacing the methyl ester with ethyl or other alkyl esters influences lipophilicity and metabolic stability:
Key Observations :
- Synthesis : Ethyl ester derivatives are synthesized via thioamide cyclization, a method distinct from the carbothioamide-based route used for methyl esters .
Research Implications and Gaps
- Toxicological Data : Evidence highlights a lack of comprehensive toxicity profiles for this class of compounds, emphasizing the need for future assessments .
Biological Activity
Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Overview of Thiazole Derivatives
Thiazole compounds are known for their broad spectrum of biological activities, including antimicrobial , antitumor , anti-inflammatory , and neuroprotective effects. The structural diversity of thiazoles allows for various substitutions that can enhance their pharmacological properties. This compound is one such compound that has been investigated for its potential in drug development.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, with IC50 values indicating potent cytotoxicity.
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| Jurkat (T-cell leukemia) | < 1.61 | |
| A-431 (epidermoid carcinoma) | < 1.98 | |
| U251 (glioblastoma) | < 10 |
The structure-activity relationship (SAR) analysis suggests that the presence of specific functional groups is crucial for enhancing the antitumor efficacy of thiazole derivatives. For instance, the methyl group at position 2 on the thiazole ring appears to augment activity against certain cancer types.
Antimicrobial Properties
This compound has also been explored for its antimicrobial potential. Studies have indicated its effectiveness against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. The compound's mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this thiazole derivative has been investigated for anti-inflammatory activity. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound can increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in tumor cells.
Case Studies
Several studies have highlighted the efficacy of this compound:
- A study demonstrated its ability to reduce tumor volume in mouse models of cancer without significant side effects, suggesting a favorable therapeutic index .
- Another investigation reported the compound's selective inhibition of P-glycoprotein (P-gp), a key player in drug resistance in cancer therapy .
Q & A
What are the common synthetic routes for Methyl 5-benzoyl-2-methyl-1,3-thiazole-4-carboxylate?
A typical synthesis involves refluxing a precursor (e.g., substituted hydroxybutyric acid ethyl ester) with thionyl chloride to promote cyclization, followed by recrystallization from ethanol to isolate the product . Alternative routes may use esterification of carboxylic acid intermediates with methanol under acid catalysis. Reaction monitoring via TLC or HPLC is critical to confirm intermediate consumption .
How can X-ray crystallography confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is widely used to solve crystal structures, analyze bond lengths, and validate dihedral angles between aromatic rings (e.g., thiazole and benzoyl groups) . For example, in related thiazole derivatives, bond lengths in the thiazole ring are typically ~1.74 Å for C-S and ~1.30 Å for C=N, consistent with aromaticity .
What spectroscopic techniques are recommended for characterizing this compound?
- FTIR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and benzoyl C=O (~1660 cm⁻¹) .
- NMR : H NMR shows methyl protons (δ ~2.5 ppm for thiazole-CH), while C NMR confirms ester carbonyl (δ ~165 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]) and fragmentation patterns .
How can researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from assay conditions (e.g., cell lines, concentrations) or impurities. Strategies include:
- Reproducing assays with purified batches (≥95% by HPLC) .
- Comparative studies with structurally analogous compounds (e.g., trifluoromethyl-substituted vs. methyl-substituted thiazoles) to isolate substituent effects .
- Meta-analysis of dose-response curves and IC values .
What strategies optimize regioselectivity when introducing the benzoyl group at the 5-position?
- Use directed ortho-metalation : A lithium base (e.g., LDA) deprotonates the 5-position, followed by quenching with benzoyl chloride .
- Protecting group chemistry : Temporary protection of the ester group (e.g., as a tert-butyl ester) prevents undesired acylation at the 4-position .
How does the trifluoromethyl group influence electronic properties and reactivity?
The electron-withdrawing CF group increases thiazole ring electrophilicity, enhancing reactivity in nucleophilic aromatic substitution. It also improves metabolic stability in medicinal chemistry applications . Computational studies (DFT) show reduced HOMO-LUMO gaps in CF-substituted thiazoles compared to methyl analogs, affecting redox behavior .
What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinase ATP-binding pockets) .
- MD simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å over 100 ns) .
- QSAR : Correlates substituent electronic parameters (Hammett σ) with bioactivity .
What are the solubility characteristics in common solvents?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Solubility in DMSO is ≥28.6 mg/mL, critical for in vitro assays . Recrystallization from 95% ethanol yields high-purity crystals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
